Cas no 57752-05-3 (Benzenamine, 4,4'-(1H-indol-3-ylmethylene)bis[N,N-dimethyl-)

57752-05-3 structure
Product name:Benzenamine, 4,4'-(1H-indol-3-ylmethylene)bis[N,N-dimethyl-
Benzenamine, 4,4'-(1H-indol-3-ylmethylene)bis[N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 4-[[4-(dimethylamino)phenyl]-(1H-indol-3-yl)methyl]-N,N-dimethylaniline
- SCHEMBL9804914
- DTXSID80543889
- 4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)
- 57752-05-3
- Benzenamine, 4,4'-(1H-indol-3-ylmethylene)bis[N,N-dimethyl-
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- Inchi: InChI=1S/C25H27N3/c1-27(2)20-13-9-18(10-14-20)25(19-11-15-21(16-12-19)28(3)4)23-17-26-24-8-6-5-7-22(23)24/h5-17,25-26H,1-4H3
- InChI Key: VHNFUPWJKZFFQF-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C(C(C2C=CC(N(C)C)=CC=2)C2C=CC(N(C)C)=CC=2)=C1
Computed Properties
- Exact Mass: 369.22071
- Monoisotopic Mass: 369.220497874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 22.3Ų
Experimental Properties
- PSA: 22.27
Benzenamine, 4,4'-(1H-indol-3-ylmethylene)bis[N,N-dimethyl- Related Literature
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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